N5-H Hydrogen Bond Donor Capacity: Free NH vs. N5-Methyl and N5-Ethyl Analogs
The target compound retains a free N5–H hydrogen bond donor (HBD count = 2: one from the benzamide amide NH, one from the benzoxazepine ring NH), whereas the N5-methyl analog (CAS 921541-72-2) and N5-ethyl analog (CAS 921543-53-5) each possess HBD count = 1, having lost the benzoxazepine NH donor through alkylation [1]. In the closely related 4,1-benzoxazepine squalene synthase inhibitor series, the presence or absence of an N–H donor at the corresponding ring position was shown to modulate both enzyme inhibitory potency (IC50 values ranging from 15 nM to >1000 nM depending on N-substitution) and hepatic cholesterol synthesis suppression in vivo [2]. This hydrogen-bonding difference is particularly relevant for targets where the oxazepine NH engages in a key donor interaction with a backbone carbonyl or side-chain acceptor in the binding pocket.
| Evidence Dimension | Hydrogen bond donor count and N5 substitution status |
|---|---|
| Target Compound Data | HBD = 2; N5 position = free NH (unsubstituted) |
| Comparator Or Baseline | N5-methyl analog (CAS 921541-72-2): HBD = 1, N5 = CH3; N5-ethyl analog (CAS 921543-53-5): HBD = 1, N5 = CH2CH3 |
| Quantified Difference | ΔHBD = +1 for target compound vs. both N5-alkyl analogs (computed from PubChem structural data) |
| Conditions | Computed molecular property comparison using PubChem 2.2 (2025.09.15 release); no experimental binding data available for direct comparison |
Why This Matters
The additional hydrogen bond donor may enable or strengthen a critical target interaction that is sterically and electronically precluded in N5-alkylated analogs, directly impacting binding affinity and selectivity in biochemical assays.
- [1] PubChem Compound Summaries: CAS 921842-30-0 (CID 40887721), CAS 921541-72-2, CAS 921543-53-5. Computed hydrogen bond donor counts and structural comparison. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] Miki T, Kori M, Mabuchi H, et al. Synthesis of novel 4,1-benzoxazepine derivatives as squalene synthase inhibitors and their inhibition of cholesterol synthesis. J Med Chem. 2002;45(20):4571-4580. Fig. 1 and Table 2: SAR of N-substitution on inhibitory potency. View Source
